molecular formula C21H15NO2S B2968854 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-04-1

9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2968854
CAS No.: 533868-04-1
M. Wt: 345.42
InChI Key: AJRAOCKFSPNHHI-UHFFFAOYSA-N
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Description

The compound 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule characterized by its unique tricyclic structure. This compound contains multiple aromatic rings and a sulfur-containing substituent, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing substituent, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur substituent can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drugs for treating various conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers or other functional materials.

Mechanism of Action

The mechanism of action of 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. The sulfur-containing substituent and the tricyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 8-(methylsulfanyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,8,12,14-heptaene
  • 9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione

Uniqueness

Compared to similar compounds, 9-[2-(methylsulfanyl)phenyl]-9-azatricyclo[9400^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione stands out due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

6-(2-methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRAOCKFSPNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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